

Commercial Availability of N-Cbz-hydroxy-Lproline: A Technical Guide

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Compound of Interest		
Compound Name:	N-Cbz-hydroxy-L-proline	
Cat. No.:	B554266	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of **N-Cbz-hydroxy-L-proline**. This valuable building block is crucial in various research and development areas, particularly in peptide synthesis and the manufacturing of therapeutic agents. This document offers structured data on suppliers, detailed experimental protocols, and visual representations of its utility in biochemical pathways and synthetic processes.

Commercial Availability

N-Cbz-hydroxy-L-proline, in both its trans and cis isomeric forms, is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The following tables summarize the availability and pricing from several key suppliers. Please note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.

Table 1: Commercial Availability of trans-N-Cbz-4-hydroxy-L-proline (CAS: 13504-85-3)



Supplier	Product Number	Purity	Package Size	Price (USD)
TCI Chemicals	C2506	>98.0% (HPLC)	5 g	\$24
25 g	\$123			
Sigma-Aldrich	96310	≥99.0%	5 g	\$79
25 g	\$99.4			
SRL	14088	99%	1 g	~\$17
25 g	~\$297			
ChemScene	CS-W016758	≥97%	-	Request Quote
J&K Scientific	-	98%	-	Request Quote
Hebei Chuanghai Biotechnology	-	99%	per kg	\$10
Ouhuang Engineering Materials	-	99.92%	per kg	\$5
Honest Joy Holdings Limited	-	98.3%	per kg	Request Quote

Table 2: Commercial Availability of cis-N-Cbz-4-hydroxy-L-proline Methyl Ester (CAS: 57653-35-7)*

Supplier	Product Number	Purity	Package Size	Price (USD)
Sigma-Aldrich	705934	97%	1 g	Request Quote

^{*}Data for the free acid of the cis isomer is less commonly available as a standard stock item.

Experimental Protocols



Synthesis of N-Cbz-hydroxy-L-proline

This protocol outlines a general method for the N-protection of L-hydroxyproline using benzyl chloroformate.

Materials:

- L-Hydroxyproline
- Sodium bicarbonate (NaHCO₃)
- · Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water (H₂O)
- 12 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- · Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve L-hydroxyproline (78.7 g, 600 mmol) and sodium bicarbonate (126 g, 1.5 mol) in 900 mL of water.
- Slowly add a solution of benzyl chloroformate (89.6 mL, 630 mmol) in 90 mL of dioxane to the aqueous solution with stirring.
- Continue stirring the reaction mixture overnight at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C in an ice bath.



- Acidify the mixture to a pH of 2 with 12 M hydrochloric acid.
- Extract the aqueous phase with ethyl acetate (3 x 500 mL).
- Combine the organic phases and wash with saturated brine (3 x 200 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield N-Cbz-hydroxy-L-proline as a
 colorless, viscous oil. The product is often of sufficient purity for direct use in subsequent
 reactions without further purification.[1]

Prolidase Inhibition Assay

N-Cbz-L-proline is a known competitive inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] This protocol provides a basis for assessing this inhibition.

Materials:

- Human fibroblasts or other cell/tissue lysate containing prolidase
- Glycyl-L-proline (Gly-Pro) substrate
- N-Cbz-L-proline (inhibitor)
- Trichloroacetic acid (TCA)
- Chinard's reagent (for proline detection)
- Acetic acid
- Spectrophotometer

Procedure:

Prepare a cell or tissue lysate containing active prolidase.



- Pre-incubate the lysate with varying concentrations of N-Cbz-L-proline. A 1:1 molar ratio of substrate to inhibitor has been shown to result in approximately 90% inhibition.[2]
- Initiate the enzymatic reaction by adding the Gly-Pro substrate (e.g., 100 mM final concentration).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
- Stop the reaction by adding TCA (e.g., 0.45 M final concentration).
- Centrifuge the samples to pellet precipitated proteins.
- To the supernatant, add acetic acid and Chinard's reagent.
- Heat the samples at 90°C for 10 minutes to allow for color development.
- Measure the absorbance at 515 nm.
- The amount of proline released is proportional to the absorbance, and the inhibitory effect of N-Cbz-L-proline can be quantified by comparing the results to a control without the inhibitor.

Use in Solid-Phase Peptide Synthesis (SPPS)

N-Cbz protected amino acids can be utilized in Fmoc-based solid-phase peptide synthesis, particularly for the introduction of the N-terminal residue.

General Coupling Protocol for Cbz-protected Amino Acid:

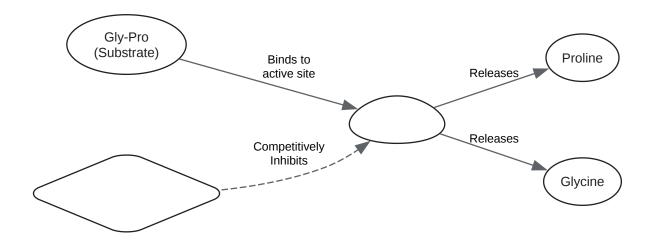
- Following the standard Fmoc-SPPS cycles for the desired peptide sequence, remove the final N-terminal Fmoc protecting group from the resin-bound peptide.
- Wash the resin thoroughly with a suitable solvent like dimethylformamide (DMF).
- Activate the N-Cbz-hydroxy-L-proline by dissolving it in DMF with a coupling reagent such
 as HBTU/HOBt and a base like diisopropylethylamine (DIEA).
- Add the activated Cbz-amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.



- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
- Wash the resin extensively with DMF and other solvents to remove excess reagents.
- Proceed with the cleavage of the peptide from the resin and concomitant removal of sidechain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The Cbz group is generally stable to the TFA used for cleavage.

Key Applications and Signaling Pathways Prolidase Inhibition

Prolidase is a crucial enzyme in collagen metabolism, responsible for recycling proline from dipeptides. Its inhibition can have significant effects on cellular processes. N-Cbz-L-proline acts as a competitive inhibitor of this enzyme.



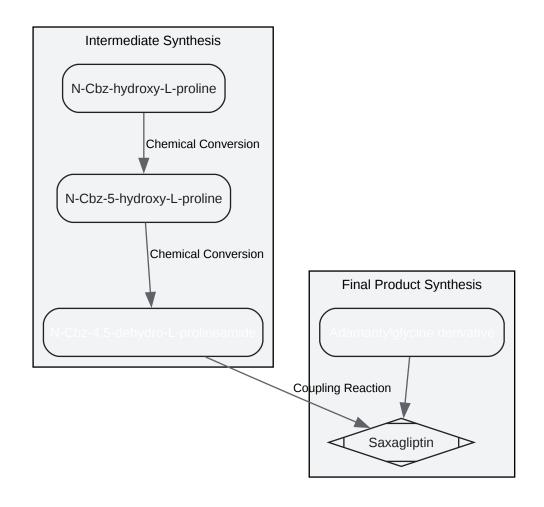
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Mechanism of Prolidase Inhibition.

Role in Drug Development: Synthesis of Saxagliptin

N-Cbz-hydroxy-L-proline derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate, N-Cbz-4,5-dehydro-L-prolineamide, is derived from **N-Cbz-hydroxy-L-proline**.





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Role in Saxagliptin Synthesis.

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References

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